Sclerotiorin

Cholesteryl Ester Transfer Protein Cardiovascular Disease Azaphilone

Sclerotiorin (CAS 549-23-5) is a chlorinated azaphilone polyketide with unique 5-position chlorine and stereochemistry that cannot be substituted by other azaphilones. It offers potent aldose reductase inhibition (IC50 0.4 µM) for diabetic complication research, uncompetitive LOX-1 inhibition (IC50 4.2 µM) with dual free radical scavenging (ED50 0.12 µM), and rapid bactericidal action against MRSA via membrane targeting. As a well-characterized CETP inhibitor (IC50 19.4 µM), it serves as a benchmark for SAR studies. Choose Sclerotiorin for guaranteed biological fidelity in your research.

Molecular Formula C21H23ClO5
Molecular Weight 390.9 g/mol
CAS No. 549-23-5
Cat. No. B1681566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclerotiorin
CAS549-23-5
Synonymssclerotiorin
sclerotiorin, (S-(R*,R*-(E,E)))-isome
Molecular FormulaC21H23ClO5
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl
InChIInChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1
InChIKeySWJLTKXURNHVHE-UPWXJBBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sclerotiorin (CAS 549-23-5) Procurement Guide: Sourcing the Chlorinated Azaphilone Natural Product


Sclerotiorin (CAS 549-23-5) is a chlorinated azaphilone polyketide natural product first isolated from Penicillium sclerotiorum [1]. It is characterized by a highly oxygenated bicyclic core, a quaternary center that disrupts aromaticity, and a distinctive chlorine atom at the 5-position [1]. As a secondary metabolite, it exhibits a broad spectrum of in vitro bioactivities, including inhibition of lipoxygenase, CETP, aldose reductase, and antimicrobial properties, making it a valuable tool compound for research in inflammation, metabolic disorders, and infectious disease [1].

Sclerotiorin Selection Rationale: Why Generic Azaphilone Substitution is Scientifically Unjustified


Sclerotiorin cannot be generically substituted by other azaphilones due to its unique chlorine substituent and distinct stereochemical configuration, which directly impact its target engagement and biological profile. For example, while sclerotiorin and its close analog chaetoviridin B both inhibit cholesteryl ester transfer protein (CETP), chaetoviridin B is over threefold more potent (IC50 <6.2 µM vs. 19.4 µM) [1]. Conversely, sclerotiorin exhibits potent aldose reductase inhibition (IC50 0.4 µM), an activity not reported for many other azaphilones [2]. Furthermore, sclerotiorin's antibacterial activity against MRSA (MIC 128-1028 µg/mL) is characterized by a rapid, membrane-targeting, bactericidal mechanism, a profile not shared by all structurally related pigments [3]. These quantitative differences underscore that research outcomes are critically dependent on the specific compound used.

Sclerotiorin (CAS 549-23-5) Product-Specific Quantitative Evidence Guide


CETP Inhibition: Sclerotiorin vs. Chaetoviridin B Potency Comparison

Sclerotiorin is a secondary CETP inhibitor, with chaetoviridin B being the most potent in the azaphilone series. In a direct head-to-head study, sclerotiorin inhibited CETP with an IC50 of 19.4 µM, while chaetoviridin B demonstrated an IC50 of <6.2 µM, and rotiorin exhibited an IC50 of 30-40 µM [1]. This data establishes sclerotiorin as a moderately potent, structurally defined CETP inhibitor, useful for investigating structure-activity relationships (SAR) around the azaphilone pharmacophore.

Cholesteryl Ester Transfer Protein Cardiovascular Disease Azaphilone

Aldose Reductase Inhibition: Sclerotiorin Potency as a Tool for Diabetic Complication Research

Sclerotiorin is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. It demonstrates an IC50 of 0.4 µM against aldose reductase [1]. While direct comparator data in the same assay for other azaphilones is limited, this potency is notable and positions sclerotiorin as a valuable probe for investigating the polyol pathway, especially given its simultaneous antibacterial activity against Bacillus spp. [1].

Aldose Reductase Diabetic Complications Polyol Pathway

Lipoxygenase-1 (LOX-1) Inhibition: Sclerotiorin's Reversible Uncompetitive Mechanism and Antioxidant Coupling

Sclerotiorin is a reversible, uncompetitive inhibitor of soybean lipoxygenase-1 (LOX-1) with an IC50 of 4.2 µM [1]. This inhibition mechanism is distinct from competitive inhibitors. Moreover, sclerotiorin displays potent antioxidant activity, scavenging free radicals with an ED50 of 0.12 µM and inhibiting nonenzymatic lipid peroxidation with a PD50 of 64 µM [1]. While direct LOX-1 inhibition comparators are not presented, the combination of uncompetitive enzyme inhibition and direct antioxidant activity is a specific, differentiated profile for sclerotiorin.

Lipoxygenase Inflammation Oxidative Stress

Anti-MRSA Activity: Rapid Bactericidal Action and Membrane Targeting

Sclerotiorin exhibits selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) ranging from 128 to 1028 µg/mL [1]. Critically, it demonstrates rapid bactericidal action, achieving a >4 log reduction in colony-forming units (CFU) within three hours of administration against MRSA [1]. Biophysical studies indicate that this activity is mediated by membrane targeting and DNA binding, a mechanism distinct from many conventional antibiotics [1].

Antimicrobial MRSA Membrane Disruption

COX-2 Inhibition and Cytotoxic Activity: Sclerotiorin vs. Derivatives in Anticancer Research

Sclerotiorin exhibits moderate COX-2 inhibitory activity with an inhibition ratio of 56.1% [1]. In a comparative study against its own derivatives, sclerotiorin served as a baseline for cytotoxic activity against human lung cancer (A549) and breast cancer (MDA-MB-435) cell lines [1]. While specific IC50 values for sclerotiorin in these cell lines are not detailed, the study identified several derivatives with improved cytotoxicity (IC50 values ranging from 6.39 to 9.76 µM) and higher COX-2 inhibition (e.g., compound 3 with 70.6% inhibition, comparable to the positive control indomethacin at 78.9%) [1].

COX-2 Anticancer Cytotoxicity

Sclerotiorin (CAS 549-23-5) High-Value Research Application Scenarios


Investigating Structure-Activity Relationships (SAR) of Azaphilone Natural Products

Sclerotiorin serves as a well-characterized, moderately potent reference compound for CETP inhibition (IC50 19.4 µM) in SAR studies aimed at developing more potent azaphilone-based therapeutics. Its established potency allows researchers to benchmark new synthetic analogs against a known, naturally occurring inhibitor [1].

Probing the Polyol Pathway in Diabetic Complication Models

With its potent aldose reductase inhibition (IC50 0.4 µM), sclerotiorin is a high-value chemical probe for investigating the role of the polyol pathway in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy [1].

Studying Alternative Antimicrobial Mechanisms Against Drug-Resistant Gram-Positive Bacteria

Sclerotiorin's unique, rapid bactericidal mechanism against MRSA, involving membrane targeting and DNA binding, makes it a critical tool for exploring novel antimicrobial strategies that circumvent conventional resistance pathways [1].

Dissecting LOX-Mediated Inflammation and Oxidative Stress Pathways

Sclerotiorin's dual-action profile—uncompetitive inhibition of LOX-1 (IC50 4.2 µM) coupled with direct free radical scavenging (ED50 0.12 µM)—offers a unique tool to dissect the interplay between enzymatic inflammation and non-enzymatic oxidative stress in cellular and in vivo models [1].

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